molecular formula C9H10BN3O2 B14075359 (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

Cat. No.: B14075359
M. Wt: 203.01 g/mol
InChI Key: WJQDWVDADOJXCB-UHFFFAOYSA-N
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Description

(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a pyridine moiety and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole with a boronic acid derivative under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or THF. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted pyrazoles and boronic esters .

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries .

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, including enzymes and receptors .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and catalysts. Its boronic acid group provides a versatile functional handle for further modification .

Mechanism of Action

The mechanism of action of (3-Methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, while the pyrazole and pyridine moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a boronic acid group with a pyrazole and pyridine moiety provides a versatile scaffold for further functionalization and exploration .

Properties

Molecular Formula

C9H10BN3O2

Molecular Weight

203.01 g/mol

IUPAC Name

(3-methyl-1-pyridin-2-ylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C9H10BN3O2/c1-7-8(10(14)15)6-13(12-7)9-4-2-3-5-11-9/h2-6,14-15H,1H3

InChI Key

WJQDWVDADOJXCB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C)C2=CC=CC=N2)(O)O

Origin of Product

United States

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